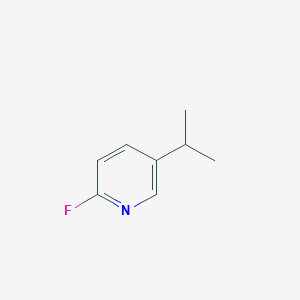
6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C10H8BrNO4 and a molecular weight of 286.08 g/mol This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 4th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-2-quinolones. For instance, the reaction of 4-hydroxy-2-quinolone with bromine in the presence of a suitable solvent such as acetic acid can yield the desired product . Another method involves the cyclization of anthranilic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process requires stringent control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the product. The compound is usually isolated and purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a quinolone derivative with a carbonyl group, while substitution of the bromine atom can produce various substituted quinoline derivatives.
Scientific Research Applications
6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolone: Lacks the bromine atom and carboxylic acid group.
6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl and carboxylic acid groups.
4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline: Lacks the bromine and carboxylic acid groups.
Uniqueness
6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the combination of functional groups present on the quinoline ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2375274-40-9 |
|---|---|
Molecular Formula |
C10H8BrNO4 |
Molecular Weight |
286.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



